3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine, also known as EMA-401, is a novel small molecule that has gained significant attention in the field of pain research. It is a selective inhibitor of the angiotensin II type 2 receptor (AT2R), a G protein-coupled receptor that is involved in pain modulation.
Mécanisme D'action
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine is a selective inhibitor of the AT2R, which is expressed in the central and peripheral nervous systems. The AT2R has been shown to play a role in pain modulation, with activation of the receptor leading to a reduction in pain perception. 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to increase the activity of the AT2R, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammatory pain. Additionally, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to reduce the expression of the pain-related protein, c-Fos, in the spinal cord of animals with neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine is its selectivity for the AT2R, which reduces the potential for off-target effects. Additionally, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. One limitation of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine. One area of interest is the potential use of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine in combination with other pain medications, such as opioids, to enhance pain relief. Additionally, further studies are needed to determine the optimal dosing and administration of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine in different pain conditions. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine in humans.
Méthodes De Synthèse
The synthesis of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that begins with the reaction of 3-ethyl-4-methoxypyridine-2,6-diamine with 3-methoxypropylamine to form the intermediate 3-ethyl-N-(3-methoxypropyl)pyridine-2,6-diamine. This intermediate is then reacted with 2-chloro-4,5-dihydro-1H-imidazole to form the triazole ring, followed by the addition of a cyano group to form the final product, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine.
Applications De Recherche Scientifique
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has shown promising results in preclinical studies as a potential treatment for chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propriétés
IUPAC Name |
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-16-10-8(14-15-16)9(12-7-13-10)11-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOTDDNLXKKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.